molecular formula C19H13ClFN3O5S B15152985 2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide

2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide

Cat. No.: B15152985
M. Wt: 449.8 g/mol
InChI Key: HWUCFHXAYRNKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a fluorophenyl group, a sulfamoyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonyl chloride. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfamoyl group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-aminobenzamide.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the sulfamoyl group can form strong interactions with protein residues, leading to inhibition of enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluorophenol
  • Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

Uniqueness

2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C19H13ClFN3O5S

Molecular Weight

449.8 g/mol

IUPAC Name

2-chloro-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C19H13ClFN3O5S/c20-18-11-15(24(26)27)7-10-17(18)19(25)22-13-5-8-16(9-6-13)30(28,29)23-14-3-1-12(21)2-4-14/h1-11,23H,(H,22,25)

InChI Key

HWUCFHXAYRNKIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.